2-fluoro-N-(3-{[(2E)-2-(3-iodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
2-Fluoro-N-(3-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound that features a fluorine atom, an iodine atom, and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multiple steps:
Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.
Fluorination: The fluorine atom is introduced through a fluorination reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(3-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hydrazinecarbonyl group or other functional groups.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) or silver fluoride (AgF) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with modified hydrazinecarbonyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a probe for biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms, as well as the hydrazinecarbonyl group, can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-fluorophenyl)benzamide
- 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
2-Fluoro-N-(3-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to the presence of both fluorine and iodine atoms, as well as the hydrazinecarbonyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15FIN3O2 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2-fluoro-N-[3-[[(E)-(3-iodophenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H15FIN3O2/c22-19-10-2-1-9-18(19)21(28)25-17-8-4-6-15(12-17)20(27)26-24-13-14-5-3-7-16(23)11-14/h1-13H,(H,25,28)(H,26,27)/b24-13+ |
InChI Key |
BQBUXOCCWZYTDS-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)I)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)I)F |
Origin of Product |
United States |
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